molecular formula C16H25N5O3S B2934918 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034302-45-7

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2934918
CAS No.: 2034302-45-7
M. Wt: 367.47
InChI Key: RSBSPWWGRDTKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a structurally complex molecule featuring a pyrrolidine ring linked to a 4-cyclopropyl-1,2,3-triazole moiety and a piperidin-4-yl methanone group modified with a methylsulfonyl substituent.

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3S/c1-25(23,24)20-8-4-13(5-9-20)16(22)19-7-6-14(10-19)21-11-15(17-18-21)12-2-3-12/h11-14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBSPWWGRDTKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , with CAS number 2034554-08-8, is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H18N6O2
  • Molecular Weight : 314.3424 g/mol
  • SMILES Notation : O=C(N1CCC(C1)n1nnc(c1)C1CC1)Cn1ncccc1=O

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an antimicrobial and anticancer agent. The triazole moiety is known for its diverse pharmacological effects, which include antifungal and antibacterial properties.

Antimicrobial Activity

Studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The specific derivative under consideration has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of Cell Growth : The compound disrupts critical signaling pathways involved in cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of caspases.
  • Antibacterial Mechanism : The triazole ring interferes with the synthesis of nucleic acids in bacteria.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study 1Evaluate antimicrobial efficacyDemonstrated significant inhibition against S. aureus and E. coli with MIC values ranging from 5 to 15 µg/mL.
Study 2Assess anticancer propertiesShowed IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells, indicating potent anticancer activity.
Study 3Mechanistic studyRevealed that the compound induces apoptosis through mitochondrial pathways and activates caspase cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic strategies, and inferred biological implications.

Structural Analogues and Substituent Effects

Compound Name/ID Key Structural Features Potential Implications Reference
Target Compound Pyrrolidine-triazole core; methylsulfonyl-piperidinyl methanone High polarity from sulfonyl group; triazole may enhance hydrogen bonding or π-π interactions
8-(4-(2-(4-(4-(Methylsulfonyl)phenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one () Pyrazole-linked piperidine with methylsulfonylphenyl group Sulfonyl group likely enhances solubility and receptor binding; pyrazole as a bioisostere
8-(4-(2-(4-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one () Cyclopropyl-oxadiazole substituent on piperidine Oxadiazole may improve metabolic stability; cyclopropyl enhances lipophilicity
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone () Methanone core with indole and pyrazole Indole moiety could confer serotonin receptor affinity
1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone () Morpholino-methanone with pyrrolopyridine and chloro-aniline Morpholine improves pharmacokinetics; chloro-substituent may enhance halogen bonding

Key Observations:

  • Sulfonyl Groups: The methylsulfonyl group in the target compound and derivatives likely contributes to solubility and electrostatic interactions with target proteins, a feature critical for kinase inhibitors or GPCR modulators .
  • Heterocyclic Cores: The triazole in the target compound may offer distinct hydrogen-bonding capabilities compared to pyrazole () or oxadiazole (), influencing target selectivity.
  • Lipophilicity Modifiers: Cyclopropyl (target compound, ) and chloro-substituents () balance polarity and membrane permeability, a common strategy in CNS drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.